molecular formula C8H12O B3047820 3-Methylcyclohept-2-en-1-one CAS No. 14525-83-8

3-Methylcyclohept-2-en-1-one

Cat. No.: B3047820
CAS No.: 14525-83-8
M. Wt: 124.18 g/mol
InChI Key: CYXNRWOZZPRJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Chemistry of Cycloheptenones

3-Methylcyclohept-2-en-1-one belongs to the class of organic compounds known as cycloheptenones. These are cyclic ketones containing a seven-membered carbon ring with a carbon-carbon double bond. The construction of such seven-membered ring systems presents a unique challenge to synthetic chemists, making the development of methods for their synthesis an active area of research. nih.gov

Several powerful strategies have been established for the synthesis of the cycloheptenone core. Among the most prominent are cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, which efficiently assemble the seven-membered ring from smaller acyclic precursors. nih.govnih.govresearchgate.net Other innovative methods include sequential processes like cycloisomerization followed by a Claisen rearrangement, which can produce highly substituted and optically active cycloheptenone derivatives. nih.gov The reactivity of the cycloheptenone scaffold, particularly the conjugated enone system, allows for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis. sit.edu.cn

Significance of this compound as a Research Target in Organic Synthesis and Chemical Sciences

The specific structure of this compound makes it a noteworthy target for research. Its significance lies in its application as a starting material for the total synthesis of complex natural products and as a substrate for testing the limits and efficacy of new catalytic reactions.

A notable application of this compound is in the synthesis of bioactive molecules. For instance, it has been utilized as a precursor in synthetic studies toward spiroaspertrione A, a natural product that has shown potential in resensitizing methicillin-resistant Staphylococcus aureus (MRSA) to antibiotics. nih.govfrontiersin.org This highlights the compound's role in constructing unique and challenging molecular frameworks, such as the spiro[bicyclo[3.2.2]nonane] system. nih.govfrontiersin.org

Furthermore, this compound serves as a benchmark substrate in the development of novel catalytic methodologies. Research into conjugate addition reactions, a fundamental carbon-carbon bond-forming reaction, has employed this cycloheptenone to probe the efficiency of new catalysts. In one study, the conjugate addition of phenylboronic acid to this compound was found to be challenging, yielding less than 10% of the desired product with a specific palladium-based metal-organic framework (MOF) catalyst. rsc.org This low reactivity underscores its importance as a research target; developing catalysts that can effectively promote reactions on such challenging substrates is a significant goal in chemical science. rsc.org The compound's utility extends to the synthesis of other natural products, such as the formal synthesis of the trinorguaiane sesquiterpene clavukerin A, further cementing its role as a valuable building block in the synthetic chemist's toolkit. nih.govresearchgate.netiupac.org

Compound Information Table

Compound Name
This compound
Spiroaspertrione A
Clavukerin A
Phenylboronic acid

Chemical Data for this compound

View Data
PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
CAS Number 14525-83-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14525-83-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylcyclohept-2-en-1-one

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(9)6-7/h6H,2-5H2,1H3

InChI Key

CYXNRWOZZPRJAH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CCCC1

Canonical SMILES

CC1=CC(=O)CCCC1

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 3 Methylcyclohept 2 En 1 One

Mechanistic Investigations of Cyclization and Rearrangement Processes Involving Cycloheptenones

Cycloheptenones, including 3-methylcyclohept-2-en-1-one, are valuable substrates for studying and applying various cyclization and rearrangement reactions. These transformations often proceed through complex mechanisms involving cationic, phosphine-catalyzed, or radical intermediates.

Acid-Catalyzed Rearrangements and Deuterium (B1214612) Incorporation Studies

Acid-catalyzed rearrangements of cyclic ketones are fundamental transformations in organic synthesis. msu.eduresearchgate.net In the context of cycloheptenones, these reactions can lead to the formation of various carbocyclic and heterocyclic frameworks. The mechanism often involves the protonation of the carbonyl oxygen, generating an oxocarbenium ion that can trigger subsequent rearrangements. acs.org The specific pathway and product distribution can be influenced by the nature of the acid catalyst (Brønsted or Lewis acid) and the substitution pattern of the cycloheptenone ring. acs.org For instance, the aza-Piancatelli rearrangement, an acid-catalyzed process, proceeds through the formation of an oxocarbenium intermediate, followed by nucleophilic attack, ring-opening, and electrocyclization to yield substituted cyclopentenones. acs.org

Deuterium incorporation studies are a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a chemical transformation. wikipedia.orgnih.govmusechem.com In the context of acid-catalyzed rearrangements of cycloheptenones, deuterium labeling can help to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways, and to identify the occurrence of reversible steps. wikipedia.orgprinceton.edu The exchange of protons for deuterons from a deuterium source like D₂O can provide insights into the solvent accessibility of different positions within the molecule and the nature of the intermediates involved. wikipedia.orgbiorxiv.org

Phosphine-Catalyzed Rearrangements (e.g., SN2-type ring-opening and 7-endo-trig SN2′-type ring closure)

Phosphine (B1218219) catalysis has emerged as a versatile method for the construction of various ring systems, including seven-membered rings like cycloheptenones. nih.govresearchgate.net One notable example is the phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones. nih.govresearchgate.net

Mechanistic investigations, including density functional theory (DFT) studies, have shed light on the intricate steps of this transformation. nih.govacs.orgacs.org The proposed mechanism involves a two-stage process: nih.govacs.orgacs.org

SN2-type ring-opening: The phosphine catalyst initiates the reaction by attacking the cyclopropane (B1198618) ring of the vinylcyclopropylketone in a homoconjugate addition. researchgate.netnih.govacs.orgacs.org This leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate. nih.govacs.orgacs.org

7-endo-trig SN2′-type ring closure: Following proton transfer tautomerism, the zwitterionic intermediate undergoes a 7-endo-trig SN2′-type ring closure to form the seven-membered cycloheptenone ring and regenerate the phosphine catalyst. nih.govresearchgate.netnih.govacs.orgacs.org This ring closure is described as a highly asynchronous process, resembling an addition/elimination sequence. nih.govacs.orgacs.org

Water has been observed to play a role in this reaction, potentially assisting in the proton transfer steps. researchgate.netacs.org The choice of phosphine catalyst is also crucial, with electron-rich trialkylphosphines often providing better yields. researchgate.net

Radical Reaction Pathways (e.g., homolytic scission of cyclopropane rings)

Radical reactions offer an alternative pathway for the transformation of cycloheptenone precursors. mdpi.com These reactions often involve the generation of radical intermediates that can undergo subsequent cyclization or rearrangement. mdpi.comresearchgate.net For instance, the homolytic scission of a cyclopropane ring can generate a diradical species that can then rearrange to form a larger ring system.

In the context of synthesizing substituted cycloheptenones, radical cyclization reactions have proven effective. researchgate.net For example, a radical cascade involving an aryl radical-induced 7-endo cyclization has been utilized in the synthesis of complex natural products. researchgate.net These reactions are typically initiated by a radical initiator and proceed through a chain mechanism involving radical addition and subsequent ring closure. mdpi.com

Addition Reactions to the α,β-Unsaturated Ketone Moiety of this compound

The conjugated system of the α,β-unsaturated ketone in this compound makes it susceptible to both nucleophilic and electrophilic addition reactions. wikipedia.orgfiveable.meuobabylon.edu.iq The presence of the methyl group at the 3-position influences the regioselectivity and stereoselectivity of these additions.

Nucleophilic Additions (e.g., 1,4-addition with organocopper reagents, single-electron oxidation)

Nucleophilic addition to α,β-unsaturated ketones can occur via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate addition) to the β-carbon. masterorganicchemistry.comlibretexts.org

1,4-Addition with Organocopper Reagents: Organocopper reagents, such as Gilman reagents (R₂CuLi), are known to favor 1,4-addition to α,β-unsaturated ketones. libretexts.orgwikipedia.orgoup.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.orgnih.gov The mechanism involves the nucleophilic attack of the organocopper species at the β-carbon of the enone, leading to the formation of a copper enolate intermediate, which is then protonated to give the 1,4-adduct. libretexts.orgwikipedia.orgacs.org The use of chiral ligands can render this reaction enantioselective. nih.gov The steric hindrance imposed by the seven-membered ring in this compound can affect the efficiency of this reaction.

Reagent/CatalystSubstrateProductYieldReference
Methylmagnesium bromide / CuClIsophorone3,3,5,5-Tetramethylcyclohexanone82% wikipedia.org
BuMgBr / CuCN·2LiClCyclohexenone3-ButylcyclohexanoneGood oup.com
Grignard reagents / Copper complexes with chiral ferrocenyl-based diphosphinesCyclic enones1,4-addition productsHigh yields and enantioselectivities nih.gov
Organozinc reagents / Copper catalystAcyclic enonesβ-substituted ketonesHigh enantioselectivity organic-chemistry.org

Single-Electron Oxidation: The enolate of this compound can undergo single-electron oxidation to form an α-carbonyl radical. nih.govresearchgate.netresearchgate.net This radical can then participate in coupling reactions, such as the formation of 1,4-dicarbonyl compounds through oxidative dimerization or cross-coupling with other enolates. nih.govacs.orgthieme-connect.com This method provides a direct route to important synthetic intermediates. nih.govthieme-connect.com The success of these reactions often depends on the selective oxidation of one enolate over another in cross-coupling scenarios. nih.govthieme-connect.com

Electrophilic Additions to the Double Bond

While the electron-withdrawing nature of the carbonyl group deactivates the double bond of α,β-unsaturated ketones towards many electrophiles, electrophilic addition can still occur. uobabylon.edu.iq The presence of the carbonyl group directs the regioselectivity of the addition, with the electrophile typically adding to the α-carbon and the nucleophilic part of the reagent adding to the β-carbon. uobabylon.edu.iq

Reactions such as halogenation (e.g., with bromine) can proceed via an electrophilic addition mechanism. sci-hub.se The initial attack of the electrophile on the double bond leads to a carbocationic intermediate, which is then trapped by a nucleophile. The stereochemistry of the addition is often anti. sci-hub.se The hydroxyl radical (OH), a potent electrophile, can also react with cyclic enones, primarily through addition to the double bond at or near room temperature. nih.gov

Cycloaddition Reactivity of this compound

The reactivity of this compound in cycloaddition reactions is largely dictated by the α,β-unsaturated ketone functionality within the seven-membered ring. The conjugated system allows it to participate as a dienophile in [4+2] cycloadditions like the Diels-Alder reaction. wikipedia.org

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org For cycloheptenone systems, the inherent geometry of the double bond within the ring is a critical factor governing reactivity. The naturally occurring, stable form is the cis-isomer (or Z-isomer). In this conformation, the cycloheptenone ring is relatively unreactive as a dienophile. libretexts.org

However, the reactivity can be significantly enhanced through photochemical isomerization to the highly strained and short-lived trans-isomer (or E-isomer). researchgate.netresearchgate.net Studies on cyclohept-2-enone-3-carboxylic acid, a closely related analogue, have shown that the trans-isomer can be generated either by direct irradiation or through the use of a triplet sensitizer. researchgate.netresearchgate.net This transient trans-cycloheptenone is a much more potent dienophile due to its high ring strain and distorted alkene geometry. researchgate.net

Once formed, the highly reactive trans-isomer can be trapped in situ by various dienes to yield bicyclic adducts. researchgate.net The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For example, the trapping of a photochemically generated trans-cycloheptenone isomer with a diene smoothly produces trans-fused cycloaddition products. researchgate.net

A key stereochemical aspect of the Diels-Alder reaction is the "endo rule," which states that the dienophile's substituents with π-electron systems tend to orient themselves "underneath" the diene in the transition state, leading to the formation of the endo product as the major isomer. libretexts.org This preference is due to secondary orbital interactions between the diene and the dienophile's activating group.

Recent research has demonstrated that this photochemical cis-trans isomerization can be conducted enantioselectively using a chiral photocatalyst. thieme-connect.de This allows for the generation of a transient, enantioenriched trans-cycloheptenone that can be trapped in subsequent Diels-Alder reactions to form chiral bicyclic products, although the enantioselectivity achieved can be moderate. thieme-connect.de

Table 1: Comparative Reactivity in Diels-Alder Reactions

IsomerStabilityReactivity as DienophileConditions for ReactionProduct Stereochemistry
cis-Cycloheptenone Thermodynamically stableLowHigh temperatures may be requiredRetains cis geometry
trans-Cycloheptenone Highly strained, transient intermediateHighPhotochemical isomerization (direct or sensitized)Yields trans-fused bicyclic adducts researchgate.net

Isomerization Studies of Cycloheptenone Systems

Isomerization processes are fundamental to understanding the reactivity and stability of cycloheptenone systems. These include geometric cis-trans isomerization of the double bond and positional isomerization of the α,β-unsaturated ketone system.

The seven-membered ring of a cycloheptenone can accommodate both a cis and a trans configuration for the endocyclic double bond. However, there is a significant difference in their thermodynamic stability. The cis-isomer is the thermodynamically favored and stable form. The introduction of a trans double bond into a medium-sized ring like a cycloheptene (B1346976) induces considerable ring strain. researchgate.net

This high strain energy makes the trans-isomer a high-energy, transient species. thieme-connect.de For cyclohept-2-enone-3-carboxylic acid, the trans-isomer generated photochemically has a measured lifetime on the order of microseconds in dichloromethane (B109758) at room temperature. researchgate.netresearchgate.net The isomerization from the more stable cis form to the less stable trans form is a thermodynamically unfavorable process that requires an input of energy, typically photochemical energy. researchgate.netresearchgate.net The reverse reaction, from trans to cis, is energetically favorable and rapid.

Table 2: Thermodynamic Properties of Cycloalkene Isomerization

IsomerizationΔG° (kcal/mol) at 100.4°CEquilibrium cis/trans Ratio at 100.4°CThermodynamic Favorability
Cyclononene -3.9232cis is favored
Cyclodecene -2.312.2cis is favored
Cycloundecene +0.670.406trans is favored
Cyclododecene +0.500.517trans is favored
Data adapted from studies on cycloalkenes in acetic acid, illustrating the effect of ring size on the relative stability of cis and trans isomers. researchgate.net For seven-membered rings, the cis isomer is significantly more stable.

Under superacidic conditions, α,β-unsaturated ketones like this compound exhibit unique isomerization behavior. Instead of simple protonation on the carbonyl oxygen, these compounds can undergo diprotonation to form highly reactive intermediates known as superelectrophiles. researchgate.net

Density functional theory (DFT) studies and experimental observations have shown that conjugated enones in superacids (such as a mixture of CF₃SO₃H and SbF₅) are likely to be protonated first on the carbonyl oxygen, followed by a second protonation on the α-carbon. researchgate.net This generates an O,C-diprotonated dicationic species. researchgate.net

This diprotonated intermediate is a powerful electrophile that can facilitate various transformations, including isomerization. The formation of this species can enable the migration of the carbon-carbon double bond. While β,γ-unsaturated ketones can isomerize to the more thermodynamically stable α,β-conjugated system under acidic conditions, the superelectrophilic activation in superacids can create a different reactive landscape. acs.orgnih.gov This activation can lead to skeletal rearrangements or facilitate reactions with weak nucleophiles that would not otherwise occur. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methylcyclohept 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H and ¹³C NMR Spectral Assignment and Comprehensive AnalysisA detailed analysis of the ¹H and ¹³C NMR spectra would provide definitive structural confirmation of 3-Methylcyclohept-2-en-1-one. The ¹H NMR spectrum would be expected to show distinct signals for the vinylic proton, the methyl group protons, and the protons on the seven-membered ring, with their chemical shifts and coupling patterns revealing their spatial relationships. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the eight carbon atoms, including the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the four methylene (B1212753) carbons of the cycloheptane (B1346806) ring.

Despite a thorough search, specific, experimentally-derived ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the cited literature.

Application of 2D NMR Techniques (e.g., gCOSY, gHSQC, gHMBC, J-resolved, NOEDIF experiments)Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from 1D NMR spectra and elucidating complex structural details.

gCOSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the molecule.

gHSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

gHMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton.

NOEDIF (Nuclear Overhauser Effect Difference Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of stereochemistry and conformation.

A search for published research did not yield any studies detailing the application of these 2D NMR techniques to this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the expected molecular formula is C8H12O. HRMS would confirm this composition by providing a measured mass that is consistent with the calculated exact mass. Analysis of the fragmentation pattern would also offer insights into the molecule's structure, with characteristic losses of fragments such as a methyl group (CH3) or carbon monoxide (CO).

Specific HRMS data or a detailed analysis of the fragmentation pattern for this compound could not be located in the scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.

Single Crystal X-ray Diffraction AnalysisIf this compound can be crystallized, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and the overall conformation of the seven-membered ring. This technique would also unequivocally establish the absolute stereochemistry if a chiral derivative were to be analyzed.

No published reports of the synthesis of a suitable single crystal or a subsequent X-ray diffraction analysis for this compound were found during the literature search.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful tool for determining the absolute configuration and enantiomeric excess of chiral compounds.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms in the molecule, making it invaluable for stereochemical assignments.

For a molecule like this compound, which possesses an α,β-unsaturated ketone chromophore, the electronic transitions associated with this moiety are expected to give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these effects are highly sensitive to the chirality of the molecule.

Theoretical Principles and Application to α,β-Unsaturated Ketones:

The chiroptical properties of α,β-unsaturated ketones have been extensively studied, particularly in the context of steroidal and terpenoid compounds. The electronic spectrum of this chromophore is typically characterized by two main electronic transitions: a lower-energy, formally forbidden n → π* transition and a higher-energy, allowed π → π* transition.

Challenges and Computational Approaches:

Due to the conformational flexibility of the cycloheptene (B1346976) ring, the interpretation of the ECD spectrum of this compound would likely require a combined experimental and computational approach. Quantum-mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting the ECD spectra of different conformers and enantiomers. By comparing the computationally predicted spectra with the experimental data, an unambiguous assignment of the absolute configuration can often be achieved.

Illustrative Data:

While no specific experimental ECD data for this compound is currently available in the public domain, a hypothetical dataset for a chiral α,β-unsaturated cyclic ketone is presented below to illustrate the nature of the expected findings. This table showcases the type of data that would be obtained from an ECD analysis.

TransitionWavelength (nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]
n → π~320+2.5
π → π~240-8.0

This is a hypothetical data table for illustrative purposes only and does not represent actual experimental data for this compound.

The positive Cotton effect for the n → π* transition and the negative Cotton effect for the π → π* transition would be characteristic of a specific enantiomer of the compound. The opposite signs would be expected for its mirror image.

Computational Chemistry Studies on 3 Methylcyclohept 2 En 1 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 3-Methylcyclohept-2-en-1-one, DFT calculations have been instrumental in elucidating its fundamental structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

The seven-membered ring of this compound allows for a degree of conformational flexibility. Through geometry optimization calculations using DFT, researchers can identify the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy structure on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Conformational analysis further explores the various spatial arrangements, or conformers, that the molecule can adopt and their relative energies. For cyclic systems like this compound, this is crucial for understanding which shapes are most prevalent under given conditions and how the molecule's conformation might influence its reactivity. Different conformers can exhibit distinct properties, and identifying the global minimum energy conformation is a key objective of these studies.

Reaction Pathway Evaluation and Transition State Analysis

Computational studies have shed light on the mechanistic details of reactions involving this compound. One notable example is its involvement in cobalt-catalyzed regioselective olefin isomerization. DFT calculations are employed to map out the potential energy surface of the reaction, identifying the most favorable reaction pathway. organic-chemistry.org

This involves locating the transition state, which is the highest energy point along the reaction coordinate, separating the reactants from the products. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. In the context of the cobalt-catalyzed isomerization, DFT studies help to rationalize the observed regioselectivity by comparing the energies of different possible transition states, thus explaining why one product is formed preferentially over others. These computational models often propose a mechanism involving the insertion of an alkene into a cobalt-hydride species, followed by β-hydride elimination from a π-allyl cobalt intermediate. organic-chemistry.org

Calculation of Quantum Chemical Parameters and Reactivity Indices

To quantify the electronic properties and reactivity of this compound, a suite of quantum chemical parameters can be calculated using the outputs of DFT computations. These parameters provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Based on the HOMO and LUMO energies, several reactivity indices can be derived:

ParameterDescription
Ionization Potential (IP) The energy required to remove an electron from a molecule. Approximated as -EHOMO.
Electron Affinity (EA) The energy released when a molecule accepts an electron. Approximated as -ELUMO.
Electronegativity (χ) A measure of an atom's or molecule's ability to attract electrons. Calculated as (IP + EA) / 2.
Chemical Potential (μ) The negative of electronegativity, representing the escaping tendency of electrons.
Molecular Hardness (η) A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2.
Molecular Softness (S) The reciprocal of molecular hardness, indicating a higher propensity for chemical reactions.
Nucleophilicity Index (N) A measure of the nucleophilic character of a molecule.
Electrophilicity Index (ω) A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

These calculated parameters for this compound provide a quantitative basis for understanding its electronic structure and predicting its behavior in various chemical environments.

Ab Initio and Coupled Cluster Methods for Energetic Refinements

While DFT is a widely used and versatile method, higher-level ab initio and coupled-cluster methods can provide more accurate energetic information, particularly for refining the relative stabilities of different conformers or reaction intermediates.

MP2 and CCSD(T) Computations for Relative Stabilities and Conformational Energies

Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are high-accuracy quantum chemical methods. These methods are computationally more demanding than DFT but can offer "gold standard" benchmarks for energetic properties.

For this compound, single-point energy calculations using MP2 or CCSD(T) on the DFT-optimized geometries can be performed to obtain more reliable relative energies of different conformers. This is particularly important when the energy differences between conformers are small, as is often the case for flexible seven-membered rings. These refined energies contribute to a more accurate understanding of the conformational landscape and the Boltzmann distribution of conformers at a given temperature.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry also provides powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectrum. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts (δ). Furthermore, the scalar coupling constants (J-couplings) between different nuclei can also be computed. These predicted NMR parameters can then be compared with experimental data to aid in the assignment of signals and to provide further confidence in the determined structure and conformation of the molecule in solution. Discrepancies between calculated and experimental values can also point to specific structural features or dynamic processes that may not have been initially considered.

Strategic Applications of 3 Methylcyclohept 2 En 1 One in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The unique structural features of 3-methylcyclohept-2-en-1-one, a seven-membered ring containing an α,β-unsaturated ketone, render it a valuable and versatile building block in the total synthesis of complex natural products. Its reactivity allows for a variety of chemical transformations, making it a key intermediate in the construction of intricate molecular architectures.

Terpenoid Synthesis

The synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds, has significantly benefited from the use of this compound and its derivatives. ebi.ac.ukresearchgate.net This is particularly evident in the construction of bicyclic and tricyclic systems that form the core of many terpenoid structures.

Perhydroazulene Terpenoids, Aromadendranes, Guaianes, and Trinorguaianes: The bicyclo[5.3.0]decane skeleton, a common feature in many sesquiterpenes like aromadendranes and guaianes, can be efficiently constructed using strategies involving cycloheptenone derivatives. researchgate.net These approaches often involve regio- and diastereoselective reactions to create the fused five- and seven-membered ring system characteristic of these compounds. researchgate.net For instance, the total synthesis of (±)-cyclocolorenone and the formal synthesis of (±)-guaia-4,6-diene-3-one have been achieved through methods that could conceptually start from or be related to cycloheptenone precursors. researchgate.net Additionally, a formal total synthesis of the trinorguaiane sesquiterpenes (±)-clavukerin A and (±)-isoclavukerin has been accomplished starting from 4-methylcyclohept-2-en-1-one, a close isomer of this compound. researchgate.netresearchgate.netresearchgate.net This synthesis highlights the utility of cycloheptenone scaffolds in accessing the trinorguaiane framework. researchgate.net Guaiane sesquiterpenes have also been isolated from natural sources like the seaweed Ulva fasciata. core.ac.ukcapes.gov.br

Core Skeleton of Spiroaspertrione A: A notable application of this compound is in the synthetic studies towards spiroaspertrione A. nih.govfrontiersin.orgnih.govresearchgate.net This complex natural product exhibits promising bioactivity, including the resensitization of methicillin-resistant Staphylococcus aureus (MRSA) to oxacillin. nih.govfrontiersin.orgnih.gov In a synthetic approach to the core spiro[bicyclo[3.2.2]nonane] system of spiroaspertrione A, a derivative of this compound is utilized as a key substrate. nih.govresearchgate.net The synthesis involves a 1,4-conjugate addition to this cycloheptenone derivative to form a crucial precursor. nih.govfrontiersin.org

Precursor for Bioactive Compound Synthesis

The utility of this compound extends to the synthesis of various bioactive compounds, including potential antiviral agents and other pharmaceuticals. nih.govnih.gov Its reactive nature allows for its incorporation into larger, more complex molecules with desired biological activities.

Antiviral Agents: While direct synthesis of antiviral agents from this compound is not extensively documented in the provided results, the broader class of cyclic ketones and their derivatives are known precursors to nucleoside analogues and other compounds with antiviral properties. nih.gov The synthesis of various heterocyclic systems, which are often the core of antiviral drugs, can be initiated from cyclic starting materials.

Potential Pharmaceuticals: The application of this compound in the synthesis of spiroaspertrione A, a compound with potent antibacterial properties, underscores its importance in developing potential pharmaceuticals. nih.govfrontiersin.orgnih.gov The ability to construct complex carbocyclic skeletons from this starting material opens avenues for the synthesis of other biologically active molecules.

Development of Formal Total Synthesis Approaches

Formal total synthesis, where a known intermediate in a previously reported total synthesis is prepared, is a common strategy to demonstrate the viability of a new synthetic route. This compound and its isomers have been instrumental in such approaches.

(±)-Clavukerin A and (±)-Isoclavukerin: A formal total synthesis of the racemic forms of the trinorguaiane sesquiterpenes, (+/−)-clavukerin A and (+/−)-isoclavukerin, was successfully developed starting from 4-methylcyclohept-2-en-1-one. researchgate.netresearchgate.net The key step in this synthesis was a Danheiser annulation, which effectively constructed the cyclopentene (B43876) ring fused to the cycloheptane (B1346806) core. researchgate.net

Guanacastepene A: The guanacastepenes are a family of diterpenoids with a unique 5-7-6 tricyclic ring system and significant antibacterial activity. researchgate.netconncoll.edu Formal syntheses of guanacastepene A have been a focus of synthetic efforts. nih.gov These intricate syntheses often involve the construction of the hydroazulene (fused 5-7 ring) core, a structure that can be conceptually derived from cycloheptane precursors. conncoll.edupitt.edu One approach described the construction of the seven- and six-membered rings simultaneously through a tandem ring-closing metathesis. nih.gov

Building Block for Novel Carbocyclic and Heterocyclic Ring Systems Incorporating the Cycloheptenone Core

The reactivity of the cycloheptenone core of this compound makes it an excellent starting point for the construction of a variety of novel ring systems, including both carbocyclic and heterocyclic structures.

Synthesis of Cyclohepta[b]indoles

Cyclohepta[b]indoles are a class of heterocyclic compounds that are present in many biologically active natural products. wnmc.edu.cnnih.gov Several synthetic methods have been developed to construct this privileged scaffold. rsc.org One approach involves the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations to furnish the cyclohepta[b]indole framework. nih.gov Another strategy utilizes a Japp–Klingemann acid-catalyzed cyclization of 2-hydroxymethylenecycloheptanone to produce 7,8,9,10-tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. iucr.org

Construction of Other Medium-Sized Cyclic Compounds

The inherent ring strain and conformational flexibility of the seven-membered ring in this compound can be exploited to synthesize other medium-sized cyclic compounds. tubitak.gov.tr Ring expansion reactions of related bicyclic systems derived from cycloheptenes are a known method for accessing larger ring sizes. tubitak.gov.tr

Natural Product/Core SkeletonStarting Material/Key IntermediateKey Reaction TypeReference
Perhydroazulene TerpenoidsCycloheptenone derivativesCycloaddition/Annulation researchgate.net
AromadendranesCycloheptenone derivativesCycloaddition/Annulation researchgate.net
GuaianesCycloheptenone derivativesCycloaddition/Annulation researchgate.net
Trinorguaianes4-Methylcyclohept-2-en-1-oneDanheiser Annulation researchgate.netresearchgate.netresearchgate.net
Spiroaspertrione A CoreDerivative of this compound1,4-Conjugate Addition nih.govfrontiersin.orgnih.govresearchgate.net
(+/-)-Clavukerin A4-Methylcyclohept-2-en-1-oneDanheiser Annulation researchgate.netresearchgate.net
(+/-)-Isoclavukerin4-Methylcyclohept-2-en-1-oneDanheiser Annulation researchgate.netresearchgate.net
Guanacastepene AComplex precursors (conceptually from cycloheptanes)Tandem Ring-Closing Metathesis conncoll.edunih.gov
Cyclohepta[b]indoles2-HydroxymethylenecycloheptanoneJapp–Klingemann Cyclization iucr.org
Cyclohepta[b]indoles3-AlkenylindolesDearomative (4+3) Cycloaddition nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in organic chemistry that aims to efficiently generate a collection of structurally diverse small molecules from a common starting material. scispace.comnih.gov Unlike target-oriented synthesis, which focuses on producing a single complex molecule, DOS prioritizes the creation of varied molecular scaffolds and stereochemistries. scispace.com The seven-membered ring and reactive α,β-unsaturated ketone system of this compound make it a valuable scaffold for DOS, providing a foundation for building complex and varied molecular architectures.

The core principle of DOS involves using a common substrate in different reaction pathways to create a library of compounds with distinct skeletons. scispace.com The utility of the this compound scaffold in this approach stems from its inherent reactivity and structural features, which allow for a range of chemical transformations.

Key Features of this compound for DOS

FeatureDescriptionRelevance to Diversity-Oriented Synthesis
Cycloheptenone Core A seven-membered ring system.Provides a unique three-dimensional spatial arrangement compared to more common five- or six-membered rings.
α,β-Unsaturated Ketone A conjugated enone system. This functional group is a versatile platform for various reactions, including conjugate additions, cycloadditions, and reductions, allowing for the introduction of appendage and stereochemical diversity.
Methyl Group A substituent at the C3 position.Influences the reactivity and stereoselectivity of reactions, providing a handle for controlling outcomes in synthetic pathways.
Pro-chiral Centers The molecule contains positions that can be converted into new stereocenters.Enables the generation of stereochemical diversity through asymmetric synthesis methods.

A primary strategy for leveraging the this compound scaffold in DOS involves exploiting the reactivity of the conjugated enone system to introduce complexity and branching pathways. Key transformations include conjugate addition and intramolecular cyclizations, which can dramatically alter the molecular framework.

A notable example of this strategy is in the synthetic studies toward the natural product spiroaspertrione A. frontiersin.orgnih.gov This work demonstrates how this compound can serve as a starting point for constructing highly complex and unique polycyclic systems, a hallmark of successful diversity-oriented synthesis. The synthesis of the spiro[bicyclo[3.2.2]nonane] core of spiroaspertrione A highlights a sequence of reactions that generates significant skeletal diversity. frontiersin.org

The key steps in this diversification strategy are:

1,4-Conjugate Addition: The synthesis begins by modifying the this compound scaffold. frontiersin.orgnih.gov A 1,4-conjugate addition is employed to introduce a new, complex fragment onto the cycloheptenone ring. frontiersin.org This initial step is crucial for appending diversity and setting the stage for subsequent complexity-generating reactions.

Intramolecular Enol Oxidative Coupling (EOC): Following the conjugate addition, an intramolecular enol oxidative coupling (EOC) reaction is used to construct the intricate spiro[bicyclo[3.2.2]nonane] system. frontiersin.org This powerful transformation creates multiple C-C bonds and establishes a new, rigid bicyclic framework, drastically changing the molecular scaffold from the initial monocyclic starting material. frontiersin.orgnih.gov The use of different coupling partners in the initial step could lead to a variety of complex spirocyclic structures.

Transformations for Generating Molecular Diversity from the this compound Scaffold

Reaction TypeDescriptionResulting DiversityResearch Finding Example
1,4-Conjugate Addition Addition of a nucleophile to the β-carbon of the enone system.Appendage Diversity: Allows for the introduction of a wide variety of substituents and functional groups.Used as an initial step in the synthesis of a precursor for spiroaspertrione A, attaching a larger fragment to the ring. frontiersin.orgnih.gov
Intramolecular Enol Oxidative Coupling (EOC) A cyclization reaction that forms a C-C bond between two enol or enolate equivalents within the same molecule.Skeletal Diversity: Creates complex polycyclic and spirocyclic frameworks from a simpler monocyclic precursor.Formation of the spiro[bicyclo[3.2.2]nonane] core structure, a key feature of spiroaspertrione A. frontiersin.org
Cycloaddition Reactions Reactions such as [4+2] or [2+2] cycloadditions involving the enone's double bond.Skeletal Diversity: Can be used to build fused or bridged ring systems, generating novel molecular scaffolds.The α,β-unsaturated ketone functionality is inherently reactive in cycloadditions, offering a potential route for scaffold diversification.

By combining these types of reactions, a synthetic chemist can start with the relatively simple this compound and generate a family of molecules with widely varying structures. This approach, which focuses on creating skeletal and appendage diversity through strategic reaction pathways, is central to the philosophy of diversity-oriented synthesis. The successful construction of the challenging spiro[bicyclo[3.2.2]nonane-2,1-cyclohexane] carbocyclic skeleton from a this compound derivative exemplifies the potential of this scaffold in the efficient generation of molecular complexity. frontiersin.org

Future Research Directions and Challenges in 3 Methylcyclohept 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 3-Methylcyclohept-2-en-1-one

The synthesis of this compound traditionally relies on methods such as the direct methylation of cyclohept-2-en-1-one using highly reactive organometallic reagents like methyl lithium. This approach, while effective, presents challenges common to traditional organometallic chemistry, including the need for cryogenic temperatures (-78°C), strictly anhydrous conditions, and the use of pyrophoric reagents. Future research must pivot towards more sustainable, safer, and efficient methodologies.

A primary challenge is to develop catalytic and atom-economical methods that avoid stoichiometric, hazardous reagents. Research could focus on transition-metal-catalyzed cross-coupling reactions or C-H activation/methylation strategies that operate under milder conditions. Furthermore, the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, should be integrated. mdpi.com Biocatalysis, employing enzymes to perform selective methylation, represents another promising, albeit challenging, frontier that could offer unparalleled selectivity under environmentally benign conditions.

MethodologyTypical Reagents/ConditionsAdvantagesChallenges & Future Research Directions
Classical AlkylationCyclohept-2-en-1-one, Methyl lithium (MeLi), THF, -78°C Direct, established procedureRequires cryogenic temperatures, pyrophoric reagents, strict inert atmosphere; poor atom economy.
Catalytic Conjugate AdditionCyclohept-2-en-1-one, Methylboronic acid, Chiral Palladium/Rhodium catalyst nih.govPotentially high enantioselectivity, milder conditions, catalytic turnover.Development of a robust catalyst system specific for seven-membered rings; cost of precious metal catalysts.
C-H FunctionalizationCyclohept-2-en-1-one, Methyl source (e.g., CH3I), Oxidant, Catalyst (e.g., Pd, Cu)High atom economy, avoids pre-functionalization.Achieving regioselectivity at the C3-position; catalyst development for activating the specific C-H bond.
BiocatalysisCyclohept-2-en-1-one, S-adenosyl methionine (SAM) as methyl source, Methyltransferase enzymeHigh selectivity, environmentally benign (aqueous media, ambient temp.), sustainable.Discovering or engineering an enzyme with the required substrate specificity and activity; cofactor regeneration.

Advanced Computational Modeling for Mechanism Elucidation and Reactivity Prediction in Cycloheptenone Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of complex molecules like this compound. sydney.edu.au The conformational flexibility of the seven-membered ring significantly influences its reactivity, and computational models can map the complex potential energy surface. iucr.org Future research should leverage advanced modeling to tackle several key challenges.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of reactions involving this cycloheptenone. nih.gov For instance, in conjugate additions or pericyclic reactions, DFT can calculate the transition state energies for different stereochemical pathways, thereby predicting the reaction's outcome and enantioselectivity. nih.govresearchgate.net This predictive power can guide the rational design of chiral catalysts and reaction conditions, reducing the need for extensive empirical screening. caltech.edu Molecular Dynamics (MD) simulations can provide insights into the conformational dynamics of the ring in different solvent environments and how these dynamics influence substrate-catalyst interactions. nih.gov

Computational MethodResearch Application for this compoundPotential Insights
Density Functional Theory (DFT)Modeling transition states of conjugate additions and cycloadditions. researchgate.netElucidation of reaction mechanisms; prediction of regio- and stereoselectivity; rational catalyst design.
Molecular Dynamics (MD)Simulating the conformational landscape of the seven-membered ring in solution. nih.govUnderstanding substrate-catalyst binding modes; predicting the most stable conformers for reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions (biocatalysis).Understanding active site interactions; predicting substrate specificity and reaction efficiency in engineered enzymes.
Marcus Theory AnalysisAnalyzing the kinetics of pericyclic reactions, such as sigmatropic shifts. researchgate.netCorrelating reaction exothermicity with activation barriers; predicting how structural changes impact reaction rates.

Exploration of New Reactivity Modes and Transformations of this compound

The reactivity of this compound is dominated by its α,β-unsaturated ketone moiety, making it a good substrate for transformations like 1,4-conjugate additions. However, there is vast untapped potential for exploring novel reactivity modes that could lead to new synthetic pathways and molecular scaffolds.

A significant challenge is to move beyond predictable transformations and explore reactions that leverage the unique strain and electronics of the seven-membered ring. This includes investigating photochemical reactions, such as [2+2] cycloadditions, or developing novel electro-organic syntheses. sioc-journal.cn Another avenue is the exploration of tandem reactions, where an initial transformation of the enone triggers a cascade of bond-forming events, rapidly building molecular complexity. beilstein-journals.org Research into asymmetric catalysis for this substrate is also crucial; while methods exist for 5- and 6-membered rings, the development of highly enantioselective transformations for 7-membered cyclic enones is less mature and presents a significant opportunity. nih.govcaltech.edu The cage effects observed in radical reactions could also be harnessed to control the outcome of transformations involving radical intermediates derived from the cycloheptenone. acs.org

Integration of this compound in Total Synthesis of Complex Natural Products with Intricate Architectures

One of the most compelling applications of this compound is as a foundational building block in the total synthesis of complex natural products. sioc-journal.cn Its structure is pre-organized to serve as a starting point for molecules containing seven-membered rings or for constructing intricate polycyclic systems through intramolecular reactions.

A prominent example is its use in synthetic studies toward spiroaspertrione A, a natural product with a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] core that shows promising bioactivity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov In the retrosynthetic analysis of spiroaspertrione A, this compound serves as the starting material for a key fragment. frontiersin.org The synthesis involves a 1,4-conjugate addition to this core, followed by an intramolecular oxidative coupling of the enol to construct the challenging bridged bicyclic system. frontiersin.orgnih.gov However, this key step has faced challenges, including low yields (30%) and the formation of undesired byproducts under various conditions, highlighting a critical area for future research. frontiersin.orgnih.gov The development of more efficient and selective methods for these key transformations is paramount to completing the total synthesis and enabling the synthesis of analogues for further biological study.

Target Natural ProductRole of this compoundKey TransformationReported Challenges & Future Work
Spiroaspertrione AStarting material for the eastern fragment of the molecule. frontiersin.orgnih.gov1,4-conjugate addition followed by intramolecular enol oxidative coupling to form the spiro[bicyclo[3.2.2]nonane] system. frontiersin.orgLow yield (30%) in the key coupling step; formation of O-addition byproducts; need for optimized reaction conditions and potentially new catalysts. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methylcyclohept-2-en-1-one while minimizing side products?

  • Category : Basic (Synthetic Chemistry)
  • Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) using design of experiments (DoE). For example, controlling steric hindrance during alkylation steps can reduce byproducts like regioisomers. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by GC-MS or HPLC (≥95% purity) are critical . Safety protocols for handling hazardous intermediates (e.g., alkyl halides) must align with guidelines like Prudent Practices in the Laboratory .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Category : Basic (Analytical Chemistry)
  • Answer :

  • 1H/13C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and carbonyl carbon (δ ~200 ppm).
  • IR Spectroscopy : Confirm ketone group (C=O stretch ~1700 cm⁻¹) and conjugated double bonds (C=C ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~124) and fragmentation patterns validate molecular structure.
    Reproducibility requires calibration with internal standards (e.g., TMS) and comparison to literature data .

Q. How should computational models be validated for predicting the reactivity of this compound?

  • Category : Basic (Computational Chemistry)
  • Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate thermodynamic parameters (e.g., activation energy for ring-opening reactions). Validate against experimental kinetics data. Discrepancies >5% require re-evaluation of basis sets or solvent models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Category : Advanced (Data Analysis)
  • Answer : Apply meta-analysis tools like to quantify heterogeneity across studies. For example, if I² > 50%, subgroup analysis (e.g., by assay type or cell line) identifies confounding variables. Sensitivity analysis excludes outlier datasets, and random-effects models generalize findings . Transparent reporting of confidence intervals (95% CI) and p-values is essential .

Q. How can enantioselective synthesis of this compound be achieved?

  • Category : Advanced (Organic Synthesis)
  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Low ee (<80%) suggests competing non-stereospecific pathways, requiring solvent polarity adjustment or catalyst redesign .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Category : Advanced (Reaction Mechanism)
  • Answer : Protonation of the carbonyl oxygen generates a resonance-stabilized carbocation, triggering ring-opening or dimerization. Isotopic labeling (e.g., D₂O) and trapping experiments (e.g., with methanol) identify intermediates. Kinetic studies (Eyring plots) reveal activation parameters (ΔH‡, ΔS‡) .

Q. How do steric and electronic effects influence the compound’s reactivity in Diels-Alder reactions?

  • Category : Advanced (Physical Organic Chemistry)
  • Answer : Frontier molecular orbital (FMO) analysis predicts regioselectivity. The electron-deficient carbonyl group acts as a dienophile, while substituents on the cycloheptenone ring modulate steric bulk. Compare experimental endo/exo ratios with computational predictions (e.g., using Gaussian or ORCA) .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal of Organic Chemistry standards: report NMR shifts to two decimal places, HPLC retention times with column specifications, and statistical tests (e.g., t-test, ANOVA) for biological assays .
  • Reproducibility : Publish detailed synthetic protocols (e.g., reflux times, workup steps) in main text or supplementary materials. For novel compounds, include HRMS, elemental analysis, and X-ray crystallography data .
  • Ethical Compliance : Adhere to safety protocols for hazardous reagents and declare conflicts of interest/funding sources per Medicinal Chemistry Research guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.